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Compound of Interest

Compound Name:
(5-(Benzyloxy)pyridin-2-

yl)methanol

Cat. No.: B1279645 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

characterization of (5-(benzyloxy)pyridin-2-yl)methanol. Due to the limited availability of

public experimental spectra for this specific compound, this guide presents predicted

spectroscopic data based on established principles and analysis of analogous structures.

Detailed experimental protocols for synthesis and characterization are also provided to

facilitate laboratory work.

Physicochemical Properties
Basic physicochemical data for (5-(benzyloxy)pyridin-2-yl)methanol is crucial for its handling

and characterization.

Property Value Reference

CAS Number 59781-11-2 [1][2]

Molecular Formula C₁₃H₁₃NO₂ [1]

Molecular Weight 215.25 g/mol [1]

Melting Point 67-68 °C [1]
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Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key IR absorption bands

for (5-(benzyloxy)pyridin-2-yl)methanol. These predictions are based on the analysis of its

chemical structure and comparison with similar compounds.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.20 d 1H H-6 (Pyridine)

~7.40-7.25 m 6H
H-4 (Pyridine),

Phenyl-H

~7.15 d 1H H-3 (Pyridine)

~5.10 s 2H -OCH₂-Ph

~4.70 s 2H -CH₂OH

~3.50 br s 1H -OH

Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~155.0 C-5 (Pyridine)

~153.0 C-2 (Pyridine)

~140.0 C-6 (Pyridine)

~136.5 Phenyl C (quaternary)

~128.8 Phenyl CH

~128.3 Phenyl CH

~127.7 Phenyl CH

~122.0 C-3 (Pyridine)

~115.0 C-4 (Pyridine)

~70.5 -OCH₂-Ph

~64.0 -CH₂OH

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group

3400-3200 (broad) O-H stretch (alcohol)

3100-3000 C-H stretch (aromatic)

2950-2850 C-H stretch (aliphatic)

1600-1450 C=C stretch (aromatic)

1250-1000 C-O stretch

Mass Spectrometry (MS)
Predicted Molecular Ion (M⁺): m/z = 215.0946 (calculated for C₁₃H₁₃NO₂)

Expected Fragmentation: Loss of -CH₂OH (m/z = 184), loss of benzyl group (m/z = 124), and

characteristic pyridine ring fragmentation.
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Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization

of (5-(benzyloxy)pyridin-2-yl)methanol.

Synthesis of (5-(Benzyloxy)pyridin-2-yl)methanol
This protocol is a representative method and may require optimization.

Materials:

Methyl 5-(benzyloxy)pyridine-2-carboxylate

Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous sodium sulfate (Na₂SO₄) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware and magnetic stirrer

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in

anhydrous THF under a nitrogen atmosphere.

Cool the suspension to 0 °C using an ice bath.

Dissolve methyl 5-(benzyloxy)pyridine-2-carboxylate (1 equivalent) in anhydrous THF and

add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes,

maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the
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starting material.

Cool the reaction mixture back to 0 °C and quench the reaction by the slow, sequential

addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the

mass of LiAlH₄ in grams.

Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®.

Wash the filter cake with diethyl ether.

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the

crude product.

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of

ethyl acetate in hexanes) to afford pure (5-(benzyloxy)pyridin-2-yl)methanol.

Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in about

0.6 mL of deuterated chloroform (CDCl₃).

Transfer the solution to a standard 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

Reference the chemical shifts to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and

δ = 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy:

Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

Record the spectrum over a range of 4000-400 cm⁻¹.
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Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Mass Spectrometry (MS):

Obtain the mass spectrum using an electrospray ionization (ESI) or electron ionization (EI)

mass spectrometer.

Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular

weight and structural features of the compound.

Workflow and Data Interpretation
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized chemical compound.
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Caption: Workflow for Synthesis and Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1279645?utm_src=pdf-custom-synthesis
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB92525362.htm
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB92525362.htm?N=United%20States
https://www.benchchem.com/product/b1279645#spectroscopic-data-for-5-benzyloxy-pyridin-2-yl-methanol-characterization
https://www.benchchem.com/product/b1279645#spectroscopic-data-for-5-benzyloxy-pyridin-2-yl-methanol-characterization
https://www.benchchem.com/product/b1279645#spectroscopic-data-for-5-benzyloxy-pyridin-2-yl-methanol-characterization
https://www.benchchem.com/product/b1279645#spectroscopic-data-for-5-benzyloxy-pyridin-2-yl-methanol-characterization
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1279645?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279645?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

